molecular formula C8H15N3O2 B12329042 Cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans-

Cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans-

Cat. No.: B12329042
M. Wt: 185.22 g/mol
InChI Key: VOLFVIHWXXCNGZ-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans- is an organic compound with the molecular formula C8H15N3O2 and a molecular weight of 185.22 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and an aminoiminomethylamino group in the trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans- can be synthesized through various synthetic routes. One common method involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, which is then further reacted with appropriate reagents to introduce the aminoiminomethylamino group .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk custom synthesis and sourcing of raw materials. The reaction conditions typically include controlled temperature and pressure to ensure the desired trans configuration of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions include cyclohexene derivatives, alcohols, and substituted cyclohexane compounds .

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans- has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans- involves its interaction with molecular targets such as plasminogen. The compound acts as a lysine analogue, binding to plasminogen and inhibiting its conversion to plasmin, thereby preventing fibrinolysis . This mechanism is particularly relevant in its application as an antifibrinolytic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans- is unique due to its specific substitution pattern and trans configuration, which confer distinct chemical and biological properties. Its ability to inhibit plasmin-induced fibrinolysis makes it particularly valuable in medical applications .

Biological Activity

Cyclohexanecarboxylic acid, specifically the compound trans-4-[(aminoiminomethyl)amino]-, is a derivative of cyclohexanecarboxylic acid that has garnered attention due to its potential biological activities. This compound features an amino group and an imino group, which may contribute to its interactions with biological systems.

  • Molecular Formula : C13H23N3O4
  • Molecular Weight : 257.36 g/mol
  • Structure : The compound consists of a cyclohexane ring with a carboxylic acid group and an aminoiminomethyl substituent at the 4-position.

The biological activity of trans-4-[(aminoiminomethyl)amino]-cyclohexanecarboxylic acid is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the amino group suggests potential for interaction with receptors or enzymes that recognize amino acids or peptide-like structures.

In Vitro Studies

Recent studies have demonstrated that derivatives of cyclohexanecarboxylic acids can exhibit various biological activities:

  • Antitumor Activity : Some derivatives have been shown to inhibit cell proliferation in cancer cell lines. For instance, compounds similar to trans-4-amino-1-cyclohexanecarboxylic acid have been evaluated for their effects on acute leukemia cell lines, demonstrating significant growth inhibition at low concentrations .
  • Kinase Inhibition : The compound may also act as an inhibitor of specific kinases involved in cell signaling, such as MEK1/2. This inhibition can lead to reduced phosphorylation of downstream targets, impacting cell growth and survival .

Case Studies

  • Anticancer Potential :
    • A study investigated the effects of various cyclohexanecarboxylic acid derivatives on cancer cell lines. The results indicated that certain derivatives, including those related to trans-4-[(aminoiminomethyl)amino]-, showed IC50 values ranging from 0.3 µM to 1.2 µM against acute biphenotypic leukemia cells, suggesting strong anticancer properties .
  • Mechanistic Insights :
    • Research involving the structural analysis of cyclohexanecarboxylic acid derivatives revealed that their biological activity could be attributed to their ability to modulate key signaling pathways in cells. For example, compounds were found to down-regulate ERK1/2 phosphorylation in treated cells, which is crucial for cell cycle regulation .

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Target
trans-4-amino-1-cyclohexanecarboxylic acidAntitumor0.3 - 1.2Acute leukemia cells
AZD6244Antitumor14 - 50BRAF mutant melanoma cells
Cyclohexanecarboxylic acid derivativesKinase inhibitionVariesMEK1/2

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

4-(hydrazinylmethylideneamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H15N3O2/c9-11-5-10-7-3-1-6(2-4-7)8(12)13/h5-7H,1-4,9H2,(H,10,11)(H,12,13)

InChI Key

VOLFVIHWXXCNGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)N=CNN

Origin of Product

United States

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